Dabigatran acyl-beta-D-glucuronide is a significant active metabolite of the anticoagulant drug dabigatran, which is primarily used for preventing and treating thromboembolic disorders. This compound is formed through the metabolic process of dabigatran, specifically via glucuronidation, a biochemical modification that enhances its solubility and facilitates excretion from the body. The primary enzyme responsible for this transformation is the uridine 5'-diphospho-glucuronosyltransferase isoform UGT2B15.
Dabigatran acyl-beta-D-glucuronide is synthesized in the human body from dabigatran, which itself is administered as a prodrug, dabigatran etexilate. Upon administration, dabigatran etexilate is hydrolyzed by plasma esterases to produce dabigatran. Subsequently, dabigatran undergoes glucuronidation to yield dabigatran acyl-beta-D-glucuronide, predominantly in the liver and intestines .
Dabigatran acyl-beta-D-glucuronide falls under the category of pharmaceutical metabolites. It is classified as a thrombin inhibitor due to its role in modulating coagulation pathways by inhibiting thrombin activity.
The synthesis of dabigatran acyl-beta-D-glucuronide involves enzymatic glucuronidation reactions. The primary synthetic route utilizes human hepatic and intestinal microsomes, which contain the necessary UGT enzymes.
The glucuronidation process typically results in high conversion rates of dabigatran to its acyl-glucuronide form, ensuring efficient production for pharmacological applications .
Dabigatran acyl-beta-D-glucuronide has a complex molecular structure characterized by:
Dabigatran acyl-beta-D-glucuronide participates in several key chemical reactions:
Dabigatran acyl-beta-D-glucuronide exerts its anticoagulant effect primarily through inhibition of thrombin. This action prevents the conversion of fibrinogen into fibrin, thereby disrupting clot formation.
Dabigatran acyl-beta-D-glucuronide has several scientific applications:
This comprehensive analysis highlights the significance of dabigatran acyl-beta-D-glucuronide within pharmacology and its vital role as a metabolite contributing to the therapeutic effects of dabigatran.
Dabigatran acyl-β-D-glucuronide is the primary active metabolite of the direct thrombin inhibitor dabigatran, formed via hepatic glucuronidation. Its chemical structure comprises dabigatran covalently linked through a β-1-O-acyl bond to D-glucuronic acid. The molecular formula is C31H33N7O9, with a molecular weight of 647.64 g/mol [2] [3] [8]. The IUPAC name, (2S,3S,4S,5R,6S)-6-[3-[[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid, reflects its stereochemical complexity [2] [8].
Key structural features include:
Table 1: Key Molecular Descriptors of Dabigatran Acyl-β-D-glucuronide
Property | Value | Source |
---|---|---|
Molecular Formula | C31H33N7O9 | [2] [8] |
Molecular Weight | 647.64 g/mol | [2] [8] |
InChI Key | CSZFDMHIDSUHPI-KWONYSJQSA-N | [2] |
Melting Point | >155°C (decomposition) | [8] |
Aqueous Solubility | Low (soluble in DMSO/methanol/water with heating) | [8] |
Dabigatran acyl-β-D-glucuronide exhibits limited stability in physiological conditions due to its acylglucuronide moiety. In aqueous solutions (pH 7.4, 37°C), the β-1-O-acyl bond undergoes non-enzymatic hydrolysis and acyl migration:
The half-life of the parent 1-O-acylglucuronide is approximately 1 hour under physiological conditions (37°C, pH 7.4). This rapid degradation complicates analytical quantification and necessitates careful sample handling (e.g., immediate freezing, acidic stabilizers) [6] [8]. Factors influencing stability include:
Table 2: Stability Profile of Dabigatran Acyl-β-D-glucuronide
Condition | Degradation Pathway | Half-Life | Primary Products |
---|---|---|---|
pH 7.4, 37°C (buffer) | Acyl migration | ~1 hour | 2-O-, 3-O-, 4-O-acylglucuronides |
pH 7.4, 37°C (plasma) | Hydrolysis & migration | Slightly prolonged | Dabigatran, positional isomers |
pH 2.0, 4°C | Minimal degradation | >24 hours | None |
Pharmacological Activity: Despite structural modifications, dabigatran acyl-β-D-glucuronide demonstrates equipotent anticoagulant activity to its parent compound, dabigatran. Both comparably prolong activated partial thromboplastin time (aPTT) in human platelet-poor plasma, indicating preserved thrombin inhibition [2] [6]. Positional isomers (2-O-, 3-O-, 4-O-acylglucuronides) show similar potency, suggesting the glucuronide moiety does not sterically hinder dabigatran’s interaction with thrombin [6].
Structural Differences:
Metabolic and Kinetic Behavior:
Table 3: Comparative Analysis of Dabigatran and Its Acylglucuronides
Property | Dabigatran | 1-O-Acylglucuronide | Positional Isomers (2/3/4-O-) |
---|---|---|---|
Molecular Formula | C25H25N7O3 | C31H33N7O9 | C31H33N7O9 |
Molecular Weight | 471.52 g/mol | 647.64 g/mol | 647.64 g/mol |
Key Functional Group | Free carboxylate | β-1-O-ester bond | 2/3/4-O-ester bonds |
aPTT Prolongation Activity | Potent | Equipotent | Equipotent |
Chemical Stability | High | Low (t1/2 = 1 h) | Moderate to high |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1